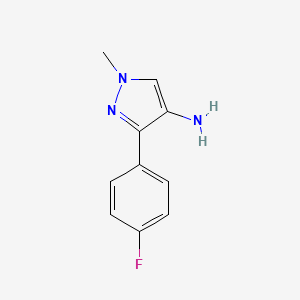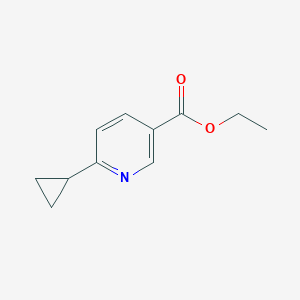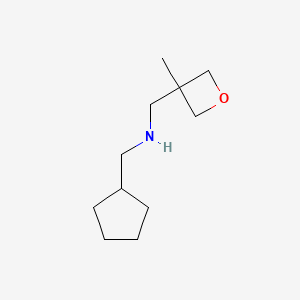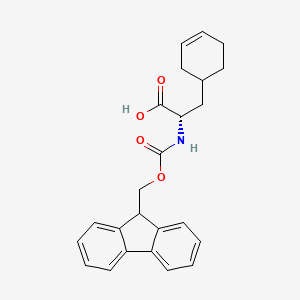
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Cyclohexene Introduction: The cyclohex-3-en-1-yl group is introduced through a series of reactions involving the appropriate cyclohexene derivative and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of reactants and solvents.
Automated Systems: Employing automated synthesis systems to ensure consistency and efficiency.
Purification: Utilizing large-scale purification techniques such as crystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HATU in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products
Deprotection: Free amino acid.
Coupling: Peptide chains with the desired sequence.
Applications De Recherche Scientifique
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid, it is crucial in the stepwise synthesis of peptides.
Drug Development: Used in the synthesis of peptide-based drugs.
Biological Studies: Helps in studying protein interactions and functions by allowing the synthesis of specific peptide sequences.
Mécanisme D'action
The primary mechanism of action for this compound involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the construction of peptide chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyrimidin-5-yl)propanoic acid
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid
Uniqueness
Compared to similar compounds, (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is unique due to the presence of the cyclohex-3-en-1-yl group, which can impart specific structural and functional properties to the synthesized peptides.
Propriétés
Formule moléculaire |
C24H25NO4 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
(2S)-3-cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H25NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-2,4-7,10-13,16,21-22H,3,8-9,14-15H2,(H,25,28)(H,26,27)/t16?,22-/m0/s1 |
Clé InChI |
DJJADOSOQLAGSG-XLDIYJRPSA-N |
SMILES isomérique |
C1CC(CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1CC(CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



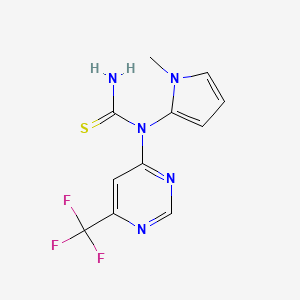
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
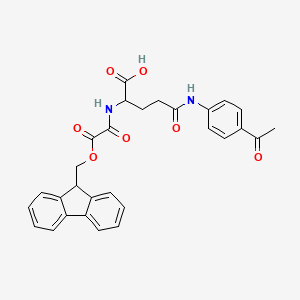
![2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)

![2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13347741.png)
